6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the naphthalenone ring. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 7-methyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Corresponding alcohols.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 7th position.
7-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom at the 6th position.
6-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABYDNGVZLVNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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